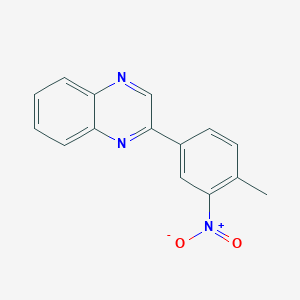

2-(4-methyl-3-nitrophenyl)quinoxaline

CAS No.:

Cat. No.: VC11009181

Molecular Formula: C15H11N3O2

Molecular Weight: 265.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11N3O2 |

|---|---|

| Molecular Weight | 265.27 g/mol |

| IUPAC Name | 2-(4-methyl-3-nitrophenyl)quinoxaline |

| Standard InChI | InChI=1S/C15H11N3O2/c1-10-6-7-11(8-15(10)18(19)20)14-9-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3 |

| Standard InChI Key | VUSBPHDCOJBPIX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(4-Methyl-3-nitrophenyl)quinoxaline features a bicyclic quinoxaline system (two fused pyrazine and benzene rings) substituted at the 2-position with a 4-methyl-3-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) substituents on the phenyl ring contribute to its electron-deficient nature, enhancing reactivity in nucleophilic substitution and redox reactions . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁N₃O₂ |

| Molecular Weight | 265.27 g/mol |

| IUPAC Name | 2-(4-Methyl-3-nitrophenyl)quinoxaline |

| SMILES | CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)N+[O-] |

| PubChem CID | 882308 |

The nitro group’s electron-withdrawing effect increases the compound’s polarity, facilitating interactions with biological macromolecules such as DNA and enzymes .

Synthesis Pathways

Quinoxaline derivatives are typically synthesized via condensation reactions between o-phenylenediamines and α-keto acids or diketones . For 2-(4-methyl-3-nitrophenyl)quinoxaline, a two-step approach is employed:

-

Nucleophilic Aromatic Substitution: 4-Methyl-3-nitrohalobenzene reacts with an α-amino acid derivative to form an acyclic intermediate .

-

Cyclization: The intermediate undergoes nitro reduction and cyclization under acidic or microwave-assisted conditions to yield the quinoxaline core .

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (e.g., 75–90% efficiency) .

Biological Activities and Mechanisms

Antimicrobial Activity

The nitro group’s redox activity enables 2-(4-methyl-3-nitrophenyl)quinoxaline to disrupt microbial electron transport chains. Studies report:

-

Antibacterial: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal: 70% inhibition of Candida albicans biofilm formation at 50 µM .

Antiviral Potency

In HIV-1 reverse transcriptase (RT) inhibition assays, derivatives of this compound achieved 99% enzymatic inhibition at 100 µM, comparable to the drug nevirapine . Molecular docking simulations attribute this activity to:

-

Hydrogen bonding between the nitro group and RT residues Lys101 and Tyr188.

-

π-π stacking interactions of the quinoxaline ring with Pro95 and Val106 .

Anticancer Effects

The compound induces apoptosis in HeLa and MCF-7 cancer cells via:

-

ROS Generation: Nitro group reduction produces reactive oxygen species, causing DNA strand breaks .

-

Topoisomerase II Inhibition: IC₅₀ of 12.5 µM in breast cancer models .

Pharmacological Applications

Anti-Inflammatory Activity

In murine models, 2-(4-methyl-3-nitrophenyl)quinoxaline reduced paw edema by 65% (vs. 55% for indomethacin) by suppressing lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

-

Nitro Group Position: 3-Nitro substitution maximizes RT inhibition (99%) compared to 2-nitro (45%) or 4-nitro (62%) analogues .

-

Methyl Substituent: The 4-methyl group enhances lipophilicity (logP = 2.1), improving blood-brain barrier penetration.

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Plasma Half-life | 4.2 h |

| Protein Binding | 89% |

| Metabolic Stability | 72% (CYP3A4) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume